Physicochemical Profile: 2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI)
Physicochemical Profile: 2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI)
This guide provides an in-depth technical analysis of 2-methyl-4,5-dinitro-1H-imidazole (2-MDNI), a critical intermediate in the synthesis of high-energy density materials (HEDMs) and nitroimidazole-based pharmaceuticals.
Executive Summary
2-Methyl-4,5-dinitro-1H-imidazole (2-MDNI) is a heterocyclic energetic compound characterized by a high nitrogen content and significant thermal stability. Unlike its mononitro analogs (e.g., 2-methyl-5-nitroimidazole, used in antibiotics like metronidazole), 2-MDNI is primarily investigated for its utility in energetic formulations (propellants and explosives) and as a versatile scaffold for N-functionalization. Its crystal density of 1.66 g/cm³ and calculated detonation properties position it as a stable, insensitive candidate for propellant formulations, often serving as a precursor to more powerful trinitro species (e.g., MTNI).
Molecular Architecture & Identification
The molecule consists of an imidazole ring substituted with a methyl group at the C2 position and two nitro groups at the C4 and C5 positions. The presence of two vicinal nitro groups induces significant steric strain, forcing the nitro groups to twist out of the plane of the imidazole ring, which impacts its packing density and sensitivity.
| Parameter | Data |
| IUPAC Name | 2-Methyl-4,5-dinitro-1H-imidazole |
| CAS Registry Number | 19183-16-5 |
| Molecular Formula | C₄H₄N₄O₄ |
| Molecular Weight | 172.09 g/mol |
| SMILES | CC1=NC(=C(N1)[O-])[O-] |
| Electronic Character | Electron-deficient ring; highly acidic N1-proton (pKa est. 5.0–6.[1]0) |
Structural Visualization
The following diagram illustrates the synthesis pathway and the steric environment of the nitro groups.
Caption: Synthesis pathway of 2-MDNI showing stepwise nitration and key structural features affecting stability.
Physicochemical & Thermodynamic Properties[2][3]
The physical constants of 2-MDNI reflect its nature as a polar, hydrogen-bonded solid. The density is a critical parameter for its application in energetic materials.
Table 1: Key Physical Constants
| Property | Value | Notes/Conditions |
| Physical State | Crystalline Solid | Pale yellow plates or needles |
| Melting Point | 207 °C (reported) | Distinct from mononitro (252°C); lower MP due to steric twist |
| Crystal Density | 1.660 g/cm³ | Determined by X-ray diffraction at 153 K [1] |
| Crystal System | Triclinic | Space Group: P1 or P-1 |
| Solubility | Soluble in DMSO, Acetone, DMF | Sparingly soluble in water; insoluble in non-polar solvents |
| Acidity (pKa) | ~5.5 (Estimated) | Acidic NH proton due to electron-withdrawing -NO₂ groups |
Crystal Structure Analysis
According to Gilardi and Evans (2003), 2-MDNI crystallizes in the triclinic system. The asymmetric unit contains two molecules.[2][3]
-
Nitro Group Orientation: The nitro groups are twisted out of the imidazole plane to relieve steric repulsion between the oxygen atoms of adjacent nitro groups and the methyl group.
-
Molecule A: Nitro twists are significant.
-
Molecule B: Exhibits disorder in one nitro group.
-
-
Packing: The lattice is stabilized by intermolecular N—H···N hydrogen bonds , linking molecules into infinite chains.[3][4] This hydrogen bonding network contributes to its high thermal stability despite the steric strain [1].
Energetic Properties & Stability[2][7]
2-MDNI is classified as an insensitive high-energy material (IHEM) candidate. It serves as a "backbone" for more powerful derivatives (e.g., by replacing the N-H proton with methyl or energetic groups).
-
Thermal Stability: High thermal stability (decomposition >230°C) makes it suitable for melt-cast formulations when mixed with other carriers.
-
Sensitivity:
-
Impact Sensitivity: Low (Insensitive).
-
Friction Sensitivity: Low.
-
-
Performance (Calculated):
-
While 2-MDNI itself is a moderate explosive, its density (1.66 g/cm³) is lower than RDX (1.82 g/cm³).
-
It is often N-methylated to form 1-methyl-2,4,5-trinitroimidazole (MTNI) , which has superior properties (Density ~1.90 g/cm³, VOD ~8,600 m/s).
-
Experimental Protocols
Protocol A: Synthesis of 2-Methyl-4,5-dinitroimidazole
Note: This reaction involves strong acids and exothermic processes. Perform in a fume hood behind a blast shield.
-
Reagents: 2-Methylimidazole (1.0 eq), Fuming Nitric Acid (HNO₃, 98%), Concentrated Sulfuric Acid (H₂SO₄, 98%).
-
Procedure:
-
Step 1 (Dissolution): Cautiously dissolve 2-methylimidazole in concentrated H₂SO₄ at 0–5 °C. The reaction is exothermic; maintain temperature below 10 °C.
-
Step 2 (Nitration): Dropwise add fuming HNO₃ while maintaining the temperature below 20 °C.
-
Step 3 (Heating): Once addition is complete, slowly raise the temperature to 90–100 °C and hold for 2–3 hours. This forces the introduction of the second nitro group.
-
Step 4 (Quenching): Cool the reaction mixture to room temperature and pour onto crushed ice (5x volume).
-
Step 5 (Isolation): The product precipitates as a yellow solid. Filter the solid and wash extensively with cold water to remove acid traces.
-
Step 6 (Purification): Recrystallize from ethanol/water (1:1) or acetone to yield pale yellow crystals (MP: ~207 °C).
-
Protocol B: Characterization Workflow
To validate the identity of the synthesized 2-MDNI, the following spectral signatures must be confirmed.
Caption: Analytical workflow for confirming the structure of 2-MDNI.
Reactivity & Applications
The N1-proton of 2-MDNI is the primary site for chemical modification.
-
N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, epichlorohydrin) in the presence of a base (K₂CO₃) yields N-substituted derivatives.
-
Example: Methylation yields 1,2-dimethyl-4,5-dinitroimidazole , a precursor to the explosive MTNI.
-
-
Nucleophilic Substitution: The nitro groups are generally stable but can be displaced under harsh conditions or reduced to amino groups for pharmaceutical synthesis (though 2-methyl-4(5)-nitroimidazole is the more common precursor for drugs like Metronidazole).
-
Salt Formation: Reacts with organic bases (e.g., ammonia, hydrazine) to form energetic salts, improving oxygen balance and detonation pressure.
References
-
Gilardi, R., & Evans, R. N. (2003).[2] 2-Methyl-4,5-dinitroimidazole.[1][2][5][4][6][7] Acta Crystallographica Section E: Structure Reports Online, 59(9), o1349-o1350.
-
ECHEMI. (n.d.). 2-Methyl-4,5-dinitroimidazole Properties. Retrieved from ECHEMI Compound Database.
-
ResearchGate. (Various). Synthesis and properties of nitroimidazoles. Consolidated search results on 2-MDNI synthesis and energetic properties.
